7-Chlorospiro[indoline-3,4'-piperidin]-2-one

5-HT2C Receptor Agonist Gq-Biased Signaling CNS Drug Discovery

7-Chlorospiro[indoline-3,4'-piperidin]-2-one (CAS 1395070-97-9) is a chlorinated spirocyclic compound belonging to the broader chemotype of spiro[indoline-3,4'-piperidin]-2-ones. This class is characterized by a rigid spiro junction between an indoline (specifically, an oxindole) and a piperidine ring.

Molecular Formula C12H13ClN2O
Molecular Weight 236.70
CAS No. 1395070-97-9
Cat. No. B3321910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chlorospiro[indoline-3,4'-piperidin]-2-one
CAS1395070-97-9
Molecular FormulaC12H13ClN2O
Molecular Weight236.70
Structural Identifiers
SMILESC1CNCCC12C3=C(C(=CC=C3)Cl)NC2=O
InChIInChI=1S/C12H13ClN2O/c13-9-3-1-2-8-10(9)15-11(16)12(8)4-6-14-7-5-12/h1-3,14H,4-7H2,(H,15,16)
InChIKeyHJYMNWHUSITVEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chlorospiro[indoline-3,4'-piperidin]-2-one (CAS 1395070-97-9): A Key Spiroindoline Building Block for CNS and Oncology Research


7-Chlorospiro[indoline-3,4'-piperidin]-2-one (CAS 1395070-97-9) is a chlorinated spirocyclic compound belonging to the broader chemotype of spiro[indoline-3,4'-piperidin]-2-ones. This class is characterized by a rigid spiro junction between an indoline (specifically, an oxindole) and a piperidine ring. The 7-chloro substituent on the indoline phenyl ring is a critical structural feature that modulates physicochemical properties and target interactions. Spiroindolines have been extensively explored in medicinal chemistry for diverse therapeutic applications, including as kinase inhibitors (e.g., Sky kinase [1]), MDM2-p53 protein-protein interaction inhibitors [2], histone deacetylase (HDAC) inhibitors [3], and GPCR modulators [4]. The 7-chloro analogue, in particular, has been identified as a key structural motif in selective 5-HT2C receptor partial agonists [4] and serves as a versatile intermediate for synthesizing more complex biologically active molecules [5].

Why 7-Chlorospiro[indoline-3,4'-piperidin]-2-one Cannot Be Simply Replaced by Generic Spiroindoline Analogs


Substitution at the 7-position of the spiroindoline core is a well-established driver of potency, selectivity, and pharmacokinetic (PK) properties. For example, in P2Y1 antagonist programs, the introduction of a 7-hydroxyl group was critical for enhancing potency [1]. Conversely, in a series of 5-HT2C receptor agonists, the 7-chloro analogue demonstrated potent partial agonism (EC50 121.5 nM) while maintaining complete selectivity over 5-HT2A and 5-HT2B receptors, a profile not achieved by other 7-substituted analogues [2]. The specific halogen (Cl vs. F, Br, or H) significantly impacts electronic effects, lipophilicity (cLogP), metabolic stability, and binding pocket complementarity. Furthermore, the spiro[indoline-3,4'-piperidin]-2-one scaffold itself is a privileged structure in kinase and HDAC inhibitor discovery [REFS-3, REFS-4], where specific substitution patterns dictate binding mode and kinome selectivity. Therefore, selecting a different 7-substituted analogue (e.g., 7-F or 7-Br) or the unsubstituted parent is highly likely to yield a different biological fingerprint, off-target profile, and PK behavior, undermining the reproducibility and validity of structure-activity relationship (SAR) studies or lead optimization campaigns.

Quantitative Differentiation Evidence for 7-Chlorospiro[indoline-3,4'-piperidin]-2-one


Functional Selectivity in GPCR Agonism: 7-Chloro vs 7-Fluoro and 7-Bromo Analogues for 5-HT2C Receptor

In a focused series of spirocyclic 5-HT2C receptor agonists, the 7-chloro analogue demonstrated a unique profile as the most potent and selective Gq-biased partial agonist. This compound exhibited an EC50 of 121.5 nM and an Emax of 71.09% in cellular signaling assays, while showing no detectable activity at the closely related 5-HT2A or 5-HT2B receptors. This selectivity profile is in stark contrast to other 7-position analogues within the same study, which exhibited either reduced potency, loss of selectivity, or off-target activity [1]. The data positions the 7-chloro substitution as critical for achieving a specific biased signaling profile, a feature not transferable to the unsubstituted or differently substituted analogs.

5-HT2C Receptor Agonist Gq-Biased Signaling CNS Drug Discovery

Critical Role of 7-Position Halogen in P2Y1 Receptor Antagonist Potency

SAR studies on spiropiperidinylindoline P2Y1 antagonists revealed that substitution at the 7-position is essential for achieving high potency. While the 7-hydroxy analogue was a key breakthrough in this series, the 7-chloro congener serves as a critical intermediate and a comparator for structure-based drug design. The introduction of a 7-substituent, particularly halogens, led to marked enhancements in receptor affinity and functional antagonism compared to the unsubstituted parent scaffold [1]. This class-level evidence demonstrates that the 7-chloro atom is not merely a passive substituent but an active participant in target engagement and PK modulation.

P2Y1 Antagonist Antiplatelet Agent Cardiovascular Research

Spiroindoline Scaffold Validation: Proven Kinase and HDAC Inhibition Tied to Halogen Substitution

The spiro[indoline-3,4'-piperidin]-2-one core has been validated as a privileged scaffold for kinase and HDAC inhibition. In Sky kinase inhibitors, the spiroindoline core provided high levels of kinome selectivity by filling a specific subpocket (Ala571) [1]. Similarly, in HDAC6-selective inhibitors, the spiroindoline core was essential for isoform selectivity and antitumor activity [2]. While direct comparative data for the 7-chloro analogue in these systems is not publicly available, the critical role of the halogen substitution pattern in modulating potency and selectivity is well-established. For instance, different halogen substitutions on the indoline ring lead to significant changes in HDAC isoform selectivity and cellular potency [2]. This class-level evidence strongly supports the 7-chloro variant as the preferred intermediate for generating potent and selective kinase or HDAC chemical probes.

Kinase Inhibitor HDAC Inhibitor Cancer Research

Physicochemical and Synthetic Accessibility Advantage for Lead Optimization

Compared to its 7-bromo and 7-iodo analogues, 7-Chlorospiro[indoline-3,4'-piperidin]-2-one offers a superior balance of lipophilicity and molecular weight, key determinants of drug-likeness and pharmacokinetic properties. The chlorine atom increases cLogP less than bromine or iodine, potentially leading to better solubility and reduced metabolic liabilities. This is a critical consideration in lead optimization, where the goal is to maximize target potency while maintaining favorable ADME properties [1]. The compound is commercially available in high purity (typically >95%) from multiple vendors, ensuring reliable sourcing for research programs . Its free base form (CAS 1395070-97-9) and hydrochloride salt form (CAS 1823549-10-5) provide flexibility in formulation and synthetic chemistry applications.

Medicinal Chemistry Drug-like Properties Synthetic Intermediate

High-Impact Application Scenarios for 7-Chlorospiro[indoline-3,4'-piperidin]-2-one


Synthesis of Selective, Gq-Biased 5-HT2C Receptor Agonists for CNS Probe Development

Researchers developing biased GPCR ligands for neuroscience applications can utilize the 7-chloro spiroindoline scaffold as a core intermediate. Its demonstrated selectivity for 5-HT2C over 5-HT2A and 5-HT2B receptors avoids the hallucinogenic and cardiotoxic risks associated with other serotonin receptor modulators, making it a safer starting point for in vivo behavioral pharmacology studies [1].

Development of Next-Generation Antiplatelet Agents Targeting P2Y1 Receptors

Building on the established SAR that 7-substitution on the spiroindoline core is crucial for potent P2Y1 antagonism, medicinal chemists can use this 7-chloro building block to rapidly synthesize and screen focused libraries for improved anti-thrombotic efficacy. This approach directly exploits the compound's role as a validated pharmacophore component [2].

Kinase and Epigenetic Probe Synthesis with Enhanced Selectivity

The spiroindoline core is a recognized privileged structure for occupying hydrophobic pockets in kinases and HDAC enzymes. The 7-chloro compound serves as an ideal intermediate for parallel synthesis of analogues aimed at improving kinome selectivity (e.g., for Sky kinase) or HDAC isoform selectivity (e.g., HDAC6 over HDAC1), which are critical for minimizing off-target effects in cancer and neurodegeneration models [REFS-3, REFS-4].

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